Cas no 492-89-7 (1,2-Benzenediol,3-pentadecyl-)

1,2-Benzenediol,3-pentadecyl- structure
Productnaam:1,2-Benzenediol,3-pentadecyl-
1,2-Benzenediol,3-pentadecyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Benzenediol,3-pentadecyl-
- 3-pentadecylbenzene-1,2-diol
- 3-PENTADECYLCATECHOL
- URUSHIOL I(3-PENTADECYLCATECHOL)(P)
- 1,2-dihydroxy-3-pentadecylbenzene
- 3-n-Pentadecylcatechol
- 3-n-Pentadecylpyrocatechol
- 3-PDCDihydrorhengol
- 3-Pentadecacatechol
- 3-Pentadecyl-brenzcatechin
- 3-pentadecyl-pyrocatechol
- Dihydrorhengol
- Hydroureshiol
- Hydrourushiol
- Pyrocatechol,3-pentadecyl
- Tetrahydrourushiol
- (15:0)-URUSHIOL
- NS00094776
- 492-89-7
- 6F8
- WLN: QR BQ C15
- LMPK15020001
- (15:0)-URUSHIOL [MI]
- 1,2-Benzenediol, 3-pentadecyl-
- URUSHIOL, (15:0)-
- Q27104847
- BRN 1885390
- 1, 3-pentadecyl-
- SCHEMBL554986
- 3-Pentadecyl-benzene-1,2-diol
- AKOS040734849
- 3-PDC
- 3-(pentadecyl)-catechol
- Epitope ID:122677
- NCGC00386000-01!3-pentadecylbenzene-1,2-diol
- CHEMBL8087
- 3-Pentadecylpyrocatechol
- CHEBI:59111
- Urushiol I (C15:0)
- 3-PENTADECYLCATECHOL [MI]
- 51M8X101ML
- UNII-51M8X101ML
- 3-Pentadecyl-1,2-benzenediol
- URUSHIOL I [MI]
- DTXSID70197714
- NSC-403211
- 4-06-00-06109 (Beilstein Handbook Reference)
- NSC403211
- pentadecylcatechol
- urushiol i
- BDBM50469662
- USAF uctl-1803
- Pyrocatechol, 3-pentadecyl-
- NSC 403211
-
- MDL: MFCD01688731
- Inchi: InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h15,17-18,22-23H,2-14,16H2,1H3
- InChI-sleutel: DQTMTQZSOJMZSF-UHFFFAOYSA-N
- LACHT: CCCCCCCCCCCCCCCC1C=CC=C(O)C=1O
Berekende eigenschappen
- Exacte massa: 320.27200
- Monoisotopische massa: 320.272
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 14
- Complexiteit: 254
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 40.5A^2
- XLogP3: 9
Experimentele eigenschappen
- Dichtheid: 0.9461 (rough estimate)
- Smeltpunt: 59.5°C
- Kookpunt: 419.39°C (rough estimate)
- Vlampunt: 191.7°C
- Brekindex: 1.5100 (estimate)
- PSA: 40.46000
- LogboekP: 6.73150
1,2-Benzenediol,3-pentadecyl- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
ChromaDex Standards | ASB-00021675-010-10mg |
PENTADECYLCATECHOL, 3 |
492-89-7 | % | 10mg |
$741.00 | 2023-10-25 | |
ChromaDex Standards | ASB-00021675-050-50mg |
PENTADECYLCATECHOL, 3 |
492-89-7 | % | 50mg |
$2253.00 | 2023-10-25 | |
ChromaDex Standards | ASB-00021675-005-5mg |
PENTADECYLCATECHOL, 3 |
492-89-7 | % | 5mg |
$473.00 | 2023-10-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581543-100mg |
3-Pentadecylbenzene-1,2-diol |
492-89-7 | 98% | 100mg |
¥19884.00 | 2024-05-11 |
1,2-Benzenediol,3-pentadecyl- Gerelateerde literatuur
-
Zengfeng Wei,Xin Chen,Jiang Duan,Caihong Mei,Dan Xiao,Aidong Zhang RSC Adv. 2019 9 24904
-
2. Long-chain phenols. Part 18. Conversion of anacardic acid into urushiolLam Soot Kiong,John H. P. Tyman J. Chem. Soc. Perkin Trans. 1 1981 1942
-
Lu Zheng,Yucai Lin,Donghui Wang,Jipeng Chen,Ke Yang,Binbin Zheng,Weibin Bai,Rongkun Jian,Yanlian Xu RSC Adv. 2020 10 13936
-
Xinying Hao,Hao Wu,Yang Zhao,Tong Tong,Xiaoyuan Li,Cui Yang,Yun Tang,Xinyu Shen,Shinian Liu,Hua Tong New J. Chem. 2017 41 9806
-
Zeng-Feng Wei,Li-Jie Ni,Heng Quan,Jiang Duan RSC Adv. 2021 11 16955
492-89-7 (1,2-Benzenediol,3-pentadecyl-) Gerelateerde producten
- 1807-29-0(Phenol, 2,4-dioctyl-)
- 1300-94-3(Amylmetacresol)
- 5284-29-7(2-N-Dodecylphenol)
- 27193-86-8(2-Dodecylphenol)
- 136-81-2(Phenol, 2-pentyl-)
- 136-83-4(Phenol, 2-nonyl-)
- 138-00-1(2,4-Di-tert-amyl phenol)
- 1185319-56-5(1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride)
- 2248268-86-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylate)
- 1312611-18-9(tert-butyl N-(6-bromo-2-quinolyl)carbamate)
Aanbevolen leveranciers
pengshengyue
Goudlid
CN Leverancier
Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie

Wuhan brilliant Technology Co.,Ltd
Goudlid
CN Leverancier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk
